molecular formula C17H15N3O2 B6418545 2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide CAS No. 1171154-35-0

2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide

Cat. No.: B6418545
CAS No.: 1171154-35-0
M. Wt: 293.32 g/mol
InChI Key: FXYQLSRDIGRAQR-UHFFFAOYSA-N
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Description

2-Methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a methoxy group attached to the benzene ring and a pyrazole moiety linked to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Coupling with Phenyl Ring: The pyrazole derivative is then coupled with a phenyl ring substituted with a suitable leaving group (e.g., halide) using a palladium-catalyzed cross-coupling reaction.

    Amidation: The final step involves the amidation of the resulting intermediate with 2-methoxybenzoic acid or its derivatives under dehydrating conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further oxidation to form a carbonyl group.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides or pyrazoles.

Scientific Research Applications

2-Methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Research: Used as a probe to study enzyme interactions and receptor binding due to its structural features.

    Chemical Biology: Employed in the design of molecular scaffolds for drug discovery and development.

    Industrial Applications: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

    N-[4-(1H-pyrazol-3-yl)phenyl]benzamide: Lacks the methoxy group, which may affect its binding affinity and specificity.

    2-Methoxy-N-phenylbenzamide: Lacks the pyrazole moiety, which may reduce its biological activity.

    N-[4-(1H-pyrazol-3-yl)phenyl]-2-hydroxybenzamide: Contains a hydroxyl group instead of a methoxy group, which may alter its chemical reactivity and solubility.

Uniqueness: The presence of both the methoxy group and the pyrazole moiety in 2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide provides a unique combination of electronic and steric properties. This enhances its potential as a versatile scaffold for drug design and its ability to interact with a wide range of biological targets.

Properties

IUPAC Name

2-methoxy-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-22-16-5-3-2-4-14(16)17(21)19-13-8-6-12(7-9-13)15-10-11-18-20-15/h2-11H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYQLSRDIGRAQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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